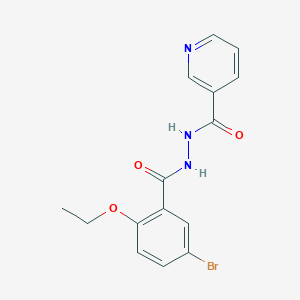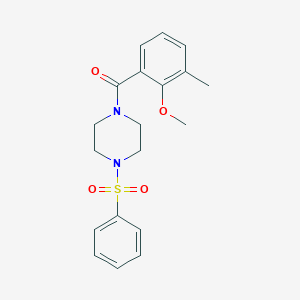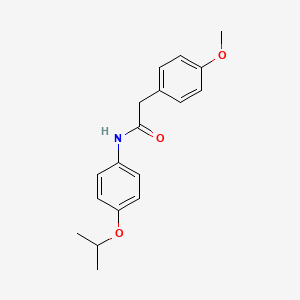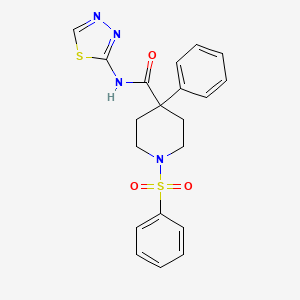![molecular formula C18H26N2O2 B4405450 N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4405450.png)
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide
描述
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the 1990s as a potential treatment for obesity and drug addiction. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide acts as a competitive antagonist of the CB1 receptor, which is the primary receptor for endocannabinoids in the brain and peripheral tissues. By blocking the effects of endocannabinoids on the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in various physiological processes such as appetite regulation, pain perception, mood, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its antagonistic effects on the CB1 receptor. By blocking the effects of endocannabinoids on the CB1 receptor, this compound reduces appetite, body weight, and drug-seeking behavior. It also reduces pain perception, anxiety, and depression-like behaviors in animal models. In cancer, this compound induces apoptosis and inhibits the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide in lab experiments include its specificity for the CB1 receptor, its well-characterized pharmacological effects, and its potential therapeutic applications in various diseases. However, the limitations of using this compound include its potential off-target effects, its complex synthesis method, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders, inflammatory diseases, and metabolic disorders. Another direction is to develop more potent and selective CB1 receptor antagonists with improved pharmacokinetic properties and reduced off-target effects. Finally, the development of novel synthetic routes for the synthesis of this compound could improve its accessibility and reduce its cost.
In conclusion, this compound is a synthetic cannabinoid receptor antagonist with potential therapeutic applications in various diseases. Its mechanism of action involves blocking the effects of endocannabinoids on the CB1 receptor, which is involved in various physiological processes. While its complex synthesis method and potential off-target effects limit its use in lab experiments, its potential therapeutic applications and well-characterized pharmacological effects make it a promising candidate for further research.
科学研究应用
N-[4-(4-morpholinylmethyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, drug addiction, and cancer. In obesity, this compound has been shown to reduce food intake and body weight by blocking the effects of endocannabinoids on the CB1 receptor. In drug addiction, it has been studied for its potential to reduce drug-seeking behavior by blocking the rewarding effects of drugs of abuse. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(16-4-2-1-3-5-16)19-17-8-6-15(7-9-17)14-20-10-12-22-13-11-20/h6-9,16H,1-5,10-14H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHVKTWXTUQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[3-(4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405370.png)
amine hydrochloride](/img/structure/B4405373.png)
![4-[3-(4-isopropoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405383.png)

![1-{2-[2-(phenylthio)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4405399.png)

![N-(4-methyl-3-nitrophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4405411.png)


![4-methoxy-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4405439.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4405444.png)
![methyl 4-[(5-acetyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B4405449.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-1-phenylethanol hydrochloride](/img/structure/B4405461.png)
